1-哌啶氧基-4-((氯乙酰基)氨基)-2,2,6,6-四甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

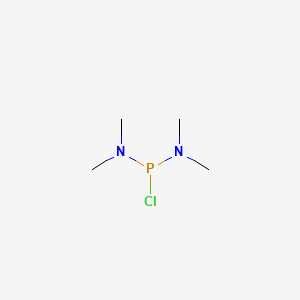

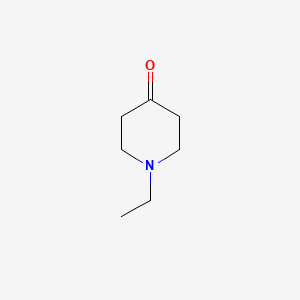

“1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-” is a chemical compound . It is related to TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), a stable nitroxyl radical commonly used as an oxidizing agent in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves trapping short-lived radicals, based on a homolytic substitution reaction . The radical traps in this method are terminal alkenes possessing a nitroxide leaving group (e.g., allyl-TEMPO derivatives) .

科学研究应用

生物成像

该化合物可用于生物成像领域。 例如,用类似哌啶衍生物功能化的金纳米粒子已被用于检测病原性DNA 。该化合物与特定生物分子结合的能力可被利用来创建造影剂,有助于可视化细胞结构和过程。

生物传感

在生物传感应用中,该化合物的衍生物可用于修饰生物传感器的表面。 例如,功能化的金纳米粒子可以提高用于检测生物标志物或病原体的生物传感器的灵敏度和特异性 。这在疾病的快速诊断中特别有用。

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as 2,2,6,6-tetramethylpiperidinyloxy (tempo), serve as catalysts in oxidation reactions .

Mode of Action

1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- likely interacts with its targets through a similar mechanism as TEMPO. TEMPO, a stable nitroxyl radical, serves in oxidations as a catalyst . By substitution in position 4, its reactivity can be steered . The oxygen with the unpaired electron doesn’t find a second one to form a peroxide due to the steric bulk around the oxygen provided by the 4 methyl groups .

Biochemical Pathways

Similar compounds like tempo have been shown to prevent ferroptosis, a type of oxidative stress cell death .

Pharmacokinetics

It is known that similar compounds can be used as reactants to synthesize various compounds .

Result of Action

Similar compounds like tempo have been shown to prevent cell death induced by erastin and rsl3 .

Action Environment

It is known that tempo can prevent cell death in an airborne manner , suggesting that the environment can play a role in its action.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-' involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl with chloroacetyl chloride followed by reaction with 4-aminobutyric acid. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "2,2,6,6-tetramethylpiperidine-1-oxyl", "Chloroacetyl chloride", "4-aminobutyric acid" ], "Reaction": [ "Step 1: Reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to form 1-Piperidinyloxy-2,2,6,6-tetramethyl-4-chloroacetylamine.", "Step 2: Reaction of the product from step 1 with 4-aminobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-.", "Step 3: Purification of the final product by methods such as recrystallization or column chromatography to obtain the pure compound." ] } | |

CAS 编号 |

36775-23-2 |

分子式 |

C11H21ClN2O2 |

分子量 |

248.75 g/mol |

IUPAC 名称 |

2-chloro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |

InChI |

InChI=1S/C11H21ClN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15) |

InChI 键 |

ICXMAAHRVIPICX-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |

规范 SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |

其他 CAS 编号 |

36775-23-2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)